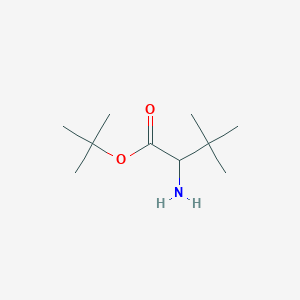

Tert-butyl 2-amino-3,3-dimethylbutanoate

Description

Tert-butyl 2-amino-3,3-dimethylbutanoate is a chiral amino ester characterized by a tert-butyl ester group, a branched alkyl chain with two methyl groups at the β-carbon, and an α-amino group. This compound is structurally related to tert-leucine derivatives, which are widely used in pharmaceutical synthesis, asymmetric catalysis, and peptide chemistry due to their steric bulk and stereochemical stability . Its tert-butyl ester group enhances solubility in organic solvents and protects the carboxylic acid moiety during synthetic processes, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl 2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-tBu-Gly-OtBu hydrochloride typically involves the esterification of glycine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Glycine} + \text{tert-Butyl alcohol} + \text{HCl} \rightarrow \text{Tert-butyl 2-amino-3,3-dimethylbutanoate} ]

Industrial Production Methods

Industrial production of H-tBu-Gly-OtBu hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-tBu-Gly-OtBu hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Hydrolysis: In the presence of water and an acid or base, H-tBu-Gly-OtBu hydrochloride can hydrolyze to form glycine and tert-butyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out under mild conditions to prevent decomposition.

Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures to accelerate the process.

Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: The major products are substituted glycine derivatives.

Hydrolysis: The major products are glycine and tert-butyl alcohol.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

H-tBu-Gly-OtBu hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic transformations.

Biology: The compound is used in the study of amino acid derivatives and their biological activities.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.

Mechanism of Action

The mechanism of action of H-tBu-Gly-OtBu hydrochloride involves its reactivity as an amino acid derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-amino-3,3-dimethylbutanoate with key analogs, focusing on structural features, synthetic routes, physicochemical properties, and applications.

Methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride

- Structure : Differs by a methyl ester group instead of tert-butyl and exists as a hydrochloride salt.

- Synthesis: Prepared via reductive amination or esterification of tert-leucine derivatives. For example, benzaldehyde and sodium triacetoxyhydroborate were used to synthesize a benzylamino derivative in dichloroethane (52% yield) .

- Properties: Higher water solubility due to the hydrochloride salt . NMR data (D₂O): Amino protons at δ 2.95 ppm, methyl groups at δ 1.41 ppm (tert-butyl analogs show similar shifts but distinct splitting due to steric effects) .

- Applications : Key intermediate in kinase inhibitors (e.g., lapatinib) and peptide mimetics .

Ethyl (R)-2-amino-3,3-dimethylbutanoate

- Structure : Ethyl ester substituent and R-configuration.

- Synthesis : Achieved via enzymatic resolution or asymmetric catalysis, with reported yields up to 52% .

- Properties :

- Applications: Used in chiral auxiliaries and organocatalysts .

Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate

- Structure : Incorporates a hydroxyl group at the β-carbon and distinct stereochemistry (2R,3R).

- Properties: Hydroxyl group enables hydrogen bonding, altering solubility and catalytic activity. Molar mass: 175.23 g/mol vs. 159.22 g/mol for the non-hydroxylated tert-butyl analog .

- Applications: Potential use in β-lactam antibiotics or as a chiral building block .

Data Tables

Table 2. Physicochemical Properties

Key Research Findings

Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, reducing racemization rates in peptide synthesis compared to methyl or ethyl analogs .

Catalytic Utility : Ethyl and methyl esters exhibit higher reactivity in Suzuki-Miyaura cross-coupling due to reduced steric bulk, whereas tert-butyl derivatives are preferred for stable intermediates .

Salt Forms : Hydrochloride salts (e.g., methyl ester) improve crystallinity and purification efficiency, critical for pharmaceutical manufacturing .

Biological Activity

Tert-butyl 2-amino-3,3-dimethylbutanoate (TBADMB) is a synthetic compound derived from amino acids, particularly isoleucine. Its structure features a tert-butyl group that enhances its lipophilicity, which significantly influences its biological activity and applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₃₁N₁O₂

- Molar Mass : Approximately 223.74 g/mol

- Key Features : The presence of a tert-butyl group increases solubility in organic solvents and facilitates membrane permeability, making it an attractive candidate for biological applications.

TBADMB exhibits significant biological activity due to its structural similarity to essential amino acids. It interacts with various enzymes and transporters involved in amino acid metabolism, influencing protein synthesis and cellular metabolism. The compound can act as a substrate or inhibitor for specific enzymes, modulating biochemical pathways essential for cellular function.

Key Biological Activities

- Protein Synthesis : TBADMB plays a role in the synthesis of proteins by serving as a building block for peptide formation.

- Metabolic Pathways : The compound has been shown to influence metabolic pathways related to amino acid utilization, potentially affecting energy metabolism and growth processes in cells.

- Interaction with Enzymes : TBADMB's ability to interact with enzymes suggests potential therapeutic applications, particularly in conditions where amino acid metabolism is disrupted.

Study 1: Enzyme Interaction Analysis

A study demonstrated that TBADMB could inhibit specific enzymes involved in neurotransmitter synthesis. This inhibition was linked to altered neuronal signaling pathways, indicating its potential role as a therapeutic agent in neurological disorders .

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| AChE | 1.90 ± 0.16 | Inhibition observed |

| BChE | 0.084 ± 0.008 | Stronger inhibition compared to AChE |

Study 2: Gastrointestinal Absorption

Research highlighted that TBADMB exhibits high gastrointestinal absorption rates, suggesting it could be effectively utilized in oral drug formulations. This property enhances its potential application in therapeutic development.

Comparative Analysis with Similar Compounds

The following table compares TBADMB with structurally similar compounds regarding their biological activity and properties:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₃H₃₁N₁O₂ | 223.74 | High lipophilicity; significant biological activity |

| Tert-butyl 2-amino-3-methylbutanoate | C₁₂H₃₁N₁O₂ | 209.71 | Similar structure; lower lipophilicity |

| (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate | C₁₃H₃₁N₁O₂ | 223.74 | Additional methyl groups affecting sterics |

Pharmaceutical Development

TBADMB is being investigated for its potential as a drug intermediate due to its favorable pharmacokinetic properties and ability to modulate enzyme activity. Its role in amino acid metabolism makes it a candidate for developing treatments targeting metabolic disorders .

Agrochemical Use

The compound's biological activity extends to applications in agrochemicals, where it may enhance plant growth or resistance to stress through its influence on metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.